molecular formula C13H16BrNO B7512755 N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide

Cat. No.: B7512755
M. Wt: 282.18 g/mol
InChI Key: FTQIDCINRVRADI-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide is an organic compound that belongs to the class of amides It features a cyclobutanecarboxamide core with a 4-bromophenylmethyl and N-methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide typically involves the reaction of 4-bromobenzylamine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methyl iodide to introduce the N-methyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Cyclobutanecarboxylic acid and 4-bromobenzylamine.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclobutanecarboxamide core provides structural rigidity. The N-methyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide
  • N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
  • N-[(4-methylphenyl)methyl]-N-methylcyclobutanecarboxamide

Uniqueness

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity towards certain biological targets compared to its analogs with different halogen substituents. Additionally, the bromine atom can be a versatile handle for further functionalization through substitution reactions.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-15(13(16)11-3-2-4-11)9-10-5-7-12(14)8-6-10/h5-8,11H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIDCINRVRADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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